molecular formula C9H8N2O B1601038 6-Methoxyquinazoline CAS No. 7556-92-5

6-Methoxyquinazoline

Cat. No.: B1601038
CAS No.: 7556-92-5
M. Wt: 160.17 g/mol
InChI Key: HZUCGIFQFAMADM-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse range of biological and pharmacological activities. The structure of this compound consists of a quinazoline core with a methoxy group attached at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxy-substituted aldehydes under acidic conditions. Another approach involves the use of 2-aminobenzamide and methoxy-substituted isocyanates. These reactions are usually carried out in the presence of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinazoline-6-carboxylic acid derivatives.

    Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Methoxyquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as tyrosine kinase inhibitors, blocking the phosphorylation of proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Quinazoline: The parent compound without the methoxy group.

    6-Chloroquinazoline: A similar compound with a chlorine atom instead of a methoxy group.

    6-Methylquinazoline: A derivative with a methyl group at the sixth position.

Uniqueness of 6-Methoxyquinazoline: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUCGIFQFAMADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520117
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-92-5
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline (87 mg, 0.2 mmol), (prepared as described for the starting material in Example 34), iodoacetamide (41 mg, 0.22 mmol) and N,N-diisopropylethylamine (26 mg, 0.22 mmol) in acetonitrile (5 ml) was stirred at reflux for 1 hour and allowed to cool to ambient temperature. The crude reaction mixture was loaded onto a silica column and eluted using methylene chloride/methanol (saturated with ammonia) (92/8) solvent. The relevant fractions were combined and evaporated under vacuum to give a residue which was triturated with acetone, filtered and dried to give 4-(7-azaindol-5-yloxy)-7-[3-(4-carbamoylmethyl)piperazin-1-yl)propoxy]-6-methoxyquinazoline (62 mg, 63%).
Name
4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1,1′-(Azodicabonyl)dipiperidine (525 mg, 2.1 mmol) was added in portions to a mixture of 44-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (225 mg, 7.0 mmol), (prepared as described for the starting material in Example 2), tributylphosphine (420 mg, 2.11 mmol) and 42-hydroxyethyl)-1,1-dioxothiomorpholine (140 mg, 7.8 mmol) in methylene chloride (10 ml). The mixture was stirred for 18 hours, diluted with ether and the resulting precipitate was removed by filtration. The volatiles were removed from the filtrate by evaporation, and the residue was dissolved in acetone and ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration. The residue was purified by column chromatography eluting with methylene chloride/methanol/aqueous ammonia (150/8/1). The purified product was triturated with ether/methylene chloride collected by filtration and dried to give 4-(4-chloro-2-fluoroanilino)-7-(241,1-dioxothiomorpholino)ethoxy)6-methoxyquinazoline (120 mg, 36%).
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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